molecular formula C20H13N6NaO11S2 B1684174 2-(2-Methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium Sodium Salt CAS No. 193149-74-5

2-(2-Methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium Sodium Salt

Cat. No.: B1684174
CAS No.: 193149-74-5
M. Wt: 600.5 g/mol
InChI Key: VSIVTUIKYVGDCX-UHFFFAOYSA-M
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Description

WST-8, also known as 2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium monosodium salt, is a water-soluble tetrazolium salt. It is widely used in cell viability assays, particularly in the detection of cell proliferation and cytotoxicity. The compound is reduced by cellular dehydrogenases to produce a water-soluble formazan dye, which can be quantitatively measured to determine the number of viable cells .

Mechanism of Action

Target of Action

The primary target of WST-8, also known as 2-(2-Methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium Sodium Salt, are the dehydrogenases present in cells . Dehydrogenases are a group of enzymes that catalyze the removal of hydrogen atoms from a substrate, and they play a crucial role in cellular metabolism .

Mode of Action

WST-8 interacts with its targets, the dehydrogenases, through a reduction reaction . In the presence of an electron mediator, viable cells reduce the slightly yellow WST-8 to produce an orange-colored formazan dye . This reaction is facilitated by the dehydrogenases in the cells .

Biochemical Pathways

The action of WST-8 is closely tied to the NAD(P)H-dependent biochemical pathways . NAD(P)H serves as a cofactor in various enzymatic reactions essential for cellular metabolism, mitochondrial functions, protection against oxidative stress, signal transduction, and cell death . The amount of formazan dye produced by the reduction of WST-8 is directly proportional to the NAD(P)H concentration, which in turn is indicative of dehydrogenase enzyme activity .

Result of Action

The result of WST-8 action is the production of an orange-colored formazan dye . The intensity of this color is measured at 450 nm and is directly proportional to the number of living cells . Therefore, WST-8 is commonly used in cell proliferation and cytotoxicity assays as a marker of cell viability .

Action Environment

The action of WST-8 is influenced by various environmental factors. For instance, the assay requires a neutral pH and the presence of an electron mediator . Additionally, the stability of WST-8 is affected by light and temperature. It is recommended to store WST-8 at 0-5°C and protect it from light. Repeated thawing and freezing may cause an increase in the background, which interferes with the assay .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of WST-8 involves the reaction of tetrazolium salts with various aromatic compounds under specific conditions. The process typically includes the following steps:

Industrial Production Methods: In industrial settings, the production of WST-8 follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:

Chemical Reactions Analysis

Types of Reactions: WST-8 primarily undergoes reduction reactions. The compound is reduced by cellular dehydrogenases to form a water-soluble formazan dye. This reduction is a key step in its application in cell viability assays .

Common Reagents and Conditions:

    Reagents: Cellular dehydrogenases, nicotinamide adenine dinucleotide (NADH), nicotinamide adenine dinucleotide phosphate (NADPH).

    Conditions: The reaction typically occurs in a cell culture medium at physiological pH and temperature (37°C).

Major Products: The major product formed from the reduction of WST-8 is a water-soluble formazan dye, which is orange in color and can be quantitatively measured using a microplate reader at 450 nm .

Scientific Research Applications

WST-8 has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

WST-8 is part of a family of tetrazolium salts used in cell viability assays. Similar compounds include:

    MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): Produces an insoluble formazan product, requiring solubilization for measurement.

    XTT (2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): Produces a water-soluble formazan product but is less sensitive than WST-8.

    MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium): Similar to WST-8 but with different spectral properties.

Uniqueness of WST-8:

Properties

IUPAC Name

sodium;4-[2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)tetrazol-2-ium-5-yl]benzene-1,3-disulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N6O11S2.Na/c1-37-18-10-14(26(29)30)6-9-17(18)24-22-20(21-23(24)12-2-4-13(5-3-12)25(27)28)16-8-7-15(38(31,32)33)11-19(16)39(34,35)36;/h2-11H,1H3,(H-,31,32,33,34,35,36);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSIVTUIKYVGDCX-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])[N+]2=NC(=NN2C3=CC=C(C=C3)[N+](=O)[O-])C4=C(C=C(C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N6NaO11S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30432456
Record name Sodium 4-[3-(2-methoxy-4-nitrophenyl)-2-(4-nitrophenyl)-2H-tetrazol-3-ium-5-yl]benzene-1,3-disulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30432456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

600.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193149-74-5
Record name Sodium 4-[3-(2-methoxy-4-nitrophenyl)-2-(4-nitrophenyl)-2H-tetrazol-3-ium-5-yl]benzene-1,3-disulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30432456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 193149-74-5
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(2-Methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium Sodium Salt
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2-(2-Methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium Sodium Salt
Reactant of Route 3
2-(2-Methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium Sodium Salt
Reactant of Route 4
2-(2-Methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium Sodium Salt
Reactant of Route 5
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2-(2-Methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium Sodium Salt
Reactant of Route 6
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2-(2-Methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium Sodium Salt
Customer
Q & A

Q1: How does WST-8 work?

A1: WST-8 is a tetrazolium salt that is reduced to a colored formazan product by cellular dehydrogenases. [] This reduction primarily occurs outside the cell membrane, with the electron mediator 1-Methoxy PMS playing a crucial role in transferring electrons from intracellular dehydrogenases to the WST-8 molecule. [] The amount of formazan produced is directly proportional to the number of viable cells present in the sample, making it a reliable indicator of cell viability. []

Q2: What are the main applications of WST-8 in research?

A2: WST-8 is frequently used in:

  • Cell proliferation assays: To assess the growth rate of cells under various conditions. []
  • Cytotoxicity assays: To determine the toxic effects of compounds or treatments on cell viability. [, ]
  • Drug screening: To identify potential drug candidates by evaluating their impact on cell viability and proliferation. [, ]
  • Assessment of immune response: To quantify lymphocyte proliferation in response to mitogens or antigens. []
  • Evaluation of semen quality: To assess sperm viability and correlate it with other sperm quality parameters. [, ]
  • Microbial detection: To rapidly detect the presence of viable microorganisms in various samples, including food and water. [, ]

Q3: What is the molecular formula and weight of WST-8?

A3: The molecular formula of WST-8 is C21H16N6Na2O9S2, and its molecular weight is 606.52 g/mol.

Q4: How stable is WST-8 under different storage conditions?

A5: WST-8 is typically stored as a stable solution at -20°C, protected from light. While the exact stability data may vary depending on the manufacturer and formulation, blood samples spotted onto filter paper for G6PD deficiency screening using the WST-8 method showed decreased reactivity with prolonged storage time, especially at room temperature. []

Q5: What are some limitations of using WST-8 for cell viability assays?

A5:

  • Metabolic variations: Factors affecting cellular metabolic activity, such as cell type, culture conditions, and exposure to certain substances, can influence the accuracy of WST-8-based cell counting. []
  • Interference with specific compounds: Some compounds may interfere with the WST-8 assay by directly reducing the tetrazolium salt or interfering with the electron mediator, leading to inaccurate results. []
  • Limited information: WST-8 primarily reflects the metabolic activity of cells, providing limited information about other cellular processes like apoptosis or necrosis. []

Q6: How does the WST-8 assay compare to other cell viability assays like MTT or XTT?

A6: WST-8 offers several advantages over MTT and XTT:

  • Higher sensitivity: WST-8 generally exhibits higher sensitivity than MTT and XTT, allowing for the detection of smaller changes in cell viability. [, ]
  • Water solubility: The water-soluble formazan product of WST-8 eliminates the need for a solubilization step required in MTT assays, simplifying the experimental procedure. [, ]
  • Lower toxicity: WST-8 is considered less toxic to cells compared to MTT and XTT, enabling longer incubation times and reducing potential interference with cell viability measurements. [, ]

Q7: What are potential future research directions involving WST-8?

A7:

  • Development of more sensitive and specific WST-8 derivatives: To further enhance the sensitivity and specificity of the assay for various applications. []
  • Exploration of WST-8 applications in 3D cell culture models: To adapt the assay for use in more complex and physiologically relevant 3D cell culture systems. []
  • Combination with other assays: To obtain a more comprehensive understanding of cellular responses and to validate findings from WST-8 assays. []

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